Fosfructose-1-13C (sodium)

Metabolic Flux Analysis 13C NMR Glycolysis

Quantifying flux through fructose-1,6-bisphosphate aldolase is often confounded by complex isotopomer distributions from uniformly labeled tracers or kinetic isotope effects from C3-labeled analogs. Fosfructose-1-13C (sodium) solves this by providing a single, site-specific 13C label at the C1 position. - Single 13C resonance in DHAP product simplifies NMR quantification and eliminates deconvolution steps. - Avoids the C3 kinetic isotope effect (¹³(Vmax/Km) = 1.016) for accurate enzyme kinetic parameter determination. - +1 Da mass shift enables precise co-eluting internal standardization in LC-MS/MS assays.

Molecular Formula C6H10Na4O12P2
Molecular Weight 429.04 g/mol
Cat. No. B12403877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfructose-1-13C (sodium)
Molecular FormulaC6H10Na4O12P2
Molecular Weight429.04 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i2+1;;;;
InChIKeyMVVGIYXOFMNDCF-SXYVTHCJSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosfructose-1-13C (sodium) Overview


Fosfructose-1-13C (sodium), also known as Diphosphofructose-1-13C (sodium), is a stable isotope-labeled analog of fosfructose (fructose-1,6-bisphosphate; FBP), a cytoprotective sugar phosphate and key glycolytic intermediate [1]. The compound features a single 13C atom substitution at the C1 position of the fructose moiety, yielding a molecular formula of C₅¹³CH₁₀Na₄O₁₂P₂ and a molecular weight of 429.04 g/mol . This site-specific labeling enables precise tracking of the C1 carbon through metabolic pathways without the complex isotopomer distributions generated by uniformly labeled analogs, simplifying flux analysis and NMR interpretation .

Fosfructose-1-13C vs. Unlabeled FBP Analogs


Unlabeled fosfructose provides no means to track its metabolic fate, while uniformly 13C-labeled analogs (e.g., [U-13C6]FBP) produce complex, overlapping isotopomer patterns that confound NMR and MS analysis [1]. Conversely, fosfructose analogs labeled at alternative positions (e.g., C3 or C6) direct tracer observation to different enzymatic cleavage events. The C1 position of FBP is specifically cleaved by fructose-1,6-bisphosphate aldolase during glycolysis, making C1-labeled fosfructose uniquely suited for quantifying flux through this key regulatory enzyme [2]. Furthermore, the kinetic isotope effect at C3 (¹³(Vmax/Km) = 1.016 ± 0.007) introduces a measurable bias in aldolase-mediated reactions, whereas no comparable effect has been characterized for C1, making C1-labeled FBP a more faithful tracer for certain kinetic studies [3].

Fosfructose-1-13C (sodium) Supporting Evidence


Simplified Isotopomer Analysis with Site-Specific 13C

Fosfructose-1-13C (sodium) provides a single 13C label at the C1 position, whereas uniformly labeled [U-13C6]fructose-1,6-bisphosphate generates complex isotopomer distributions due to scrambling of 13C atoms through glycolysis and the pentose phosphate pathway [1]. In a 13C NMR study using [U-13C]fructose infusion in humans, the resulting plasma glucose exhibited multiple isotopomer populations including ¹³C₃-¹³C₄-¹³C₅ triplets, requiring sophisticated deconvolution algorithms to quantify individual pathway fluxes [1]. Fosfructose-1-13C avoids this complexity, enabling direct, unambiguous tracking of the C1 carbon through aldolase cleavage to dihydroxyacetone phosphate, which bears the 13C label [2].

Metabolic Flux Analysis 13C NMR Glycolysis

No Kinetic Isotope Bias at C1 Position

The fructose-1,6-bisphosphate aldolase reaction exhibits a significant kinetic isotope effect of ¹³(Vmax/Km) = 1.016 ± 0.007 at the C3 position, but no such effect has been characterized for the C1 position [1]. This means that fosfructose labeled at C3 (e.g., Fosfructose-3-13C) will react approximately 1.6% slower in the aldolase-catalyzed cleavage step compared to unlabeled FBP, introducing a systematic bias in flux measurements [1]. Fosfructose-1-13C (sodium) avoids this kinetic bias, providing a more accurate representation of true metabolic flux through the aldolase step.

Enzyme Kinetics Aldolase Isotope Effects

Hepatic Fructose Metabolism: F1P vs. FBP Pathways

In human liver, fructose is initially phosphorylated to fructose-1-phosphate (F1P) by fructokinase, but only approximately 50% of hepatic fructose conversion to glucose proceeds through the classical F1P aldolase pathway [1]. The remaining 47% in healthy controls (27% in hereditary fructose intolerance patients) bypasses F1P aldolase and instead involves phosphorylation of F1P to fructose-1,6-bisphosphate (FBP) by 1-phosphofructokinase [1]. Therefore, F1P-based tracers fail to capture the substantial FBP-mediated flux, whereas Fosfructose-1-13C (sodium) directly interrogates this alternative, clinically significant pathway.

Hepatic Metabolism Fructose Intolerance Metabolic Pathways

High Chemical and Isotopic Purity

Fosfructose-1-13C (sodium) is supplied with chemical purity ≥98%, a specification consistent with other high-grade 13C-labeled FBP analogs such as D-Fructose-1,6-bisphosphate (U-13C6, 98%) . However, unlike uniformly labeled variants which may contain positional impurities from incomplete isotopic substitution, site-specific C1 labeling simplifies purity verification via 13C NMR, which reveals a single, dominant resonance at the C1 chemical shift . This enables end-users to independently confirm label integrity and positional specificity before initiating costly or time-sensitive metabolic tracing experiments.

Analytical Chemistry Stable Isotope Standards Quality Control

Clinical Translation of Fosfructose Therapeutics

Unlabeled fosfructose has been evaluated in Phase III clinical trials for sickle cell anemia and Phase II/III trials for cardiovascular ischemia [1]. Fosfructose-1-13C (sodium) serves as a directly analogous stable isotope-labeled internal standard for quantifying unlabeled fosfructose in biological matrices via LC-MS/MS, enabling pharmacokinetic and tissue distribution studies essential for drug development . In contrast, uniformly 13C-labeled fosfructose (13C6) produces a mass shift of +6 Da, which may fall outside the optimal mass range for certain MS detectors or introduce ion suppression effects not observed with the +1 Da shift of the 1-13C analog [2].

Drug Development Clinical Trials Pharmacokinetics

Applications of Fosfructose-1-13C (sodium)


13C NMR Flux Analysis of Aldolase Activity

Use Fosfructose-1-13C (sodium) as a metabolic tracer in cell or tissue preparations to quantify flux through fructose-1,6-bisphosphate aldolase. The single C1 label yields a single 13C NMR resonance in the dihydroxyacetone phosphate product, avoiding the complex isotopomer deconvolution required for uniformly labeled FBP [1]. This simplifies calculation of aldolase-mediated cleavage rates in studies of glycolysis regulation, cancer metabolism, or inborn errors of fructose metabolism.

Pharmacokinetic Quantification by LC-MS/MS

Employ Fosfructose-1-13C (sodium) as a stable isotope-labeled internal standard for the absolute quantification of unlabeled fosfructose in plasma, tissue homogenates, or cell lysates via LC-MS/MS. The +1 Da mass shift is compatible with standard triple quadrupole MS methods, and the site-specific labeling ensures that the internal standard co-elutes precisely with the analyte while remaining chromatographically distinguishable [2]. This application is directly relevant to ongoing clinical development of fosfructose for sickle cell anemia and cardiovascular ischemia [3].

Kinetic Characterization of Aldolase Isoforms

Utilize Fosfructose-1-13C (sodium) in enzyme kinetic assays to measure the catalytic activity of aldolase isoforms (e.g., ALDOA, ALDOB, ALDOC) without the confounding influence of the C3 kinetic isotope effect (¹³(Vmax/Km) = 1.016 ± 0.007) that biases measurements when using C3-labeled FBP [1]. This enables accurate determination of true kinetic parameters (Km, Vmax) for aldolase variants implicated in disease states such as hereditary fructose intolerance and cancer.

F1P-to-FBP Bypass Pathway in Liver

Apply Fosfructose-1-13C (sodium) in hepatocyte or in vivo liver models to directly measure flux through the 1-phosphofructokinase-mediated conversion of fructose-1-phosphate to fructose-1,6-bisphosphate. This pathway accounts for 47% of fructose-to-glucose conversion in healthy human liver and is partially preserved in hereditary fructose intolerance [2]. Fosfructose-1-13C specifically labels the FBP pool without the confounding background from F1P-derived carbons, enabling unambiguous pathway quantification.

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